REACTION_CXSMILES
|
[C:1]([OH:5])(=O)[CH2:2][OH:3].[CH2:6]([NH2:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]>>[CH2:6]([NH:14][C:1](=[O:5])[CH2:2][OH:3])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
0.75 mol
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)O
|
Name
|
|
Quantity
|
1.11 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for one hour to 165° C.
|
Type
|
DISTILLATION
|
Details
|
the excess amine was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was obtained
|
Type
|
TEMPERATURE
|
Details
|
after cooling in the form of a white, crystalline solid
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCC)NC(CO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |